N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide
Description
Properties
CAS No. |
94108-47-1 |
|---|---|
Molecular Formula |
C25H20N6O5 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N6O5/c1-14-9-10-20(21(11-14)31(35)36)29-30-22-18-8-3-2-5-15(18)12-19(23(22)32)24(33)27-16-6-4-7-17(13-16)28-25(26)34/h2-13,32H,1H3,(H,27,33)(H3,26,28,34) |
InChI Key |
DCXYWOIHDVPNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)NC(=O)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of the Amino Precursor
- Starting Material: The diazo component is typically a primary aromatic amine bearing the 4-methyl-2-nitrophenyl group.
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used to generate nitrous acid (HNO2) in situ.
- Conditions: The reaction is conducted at low temperatures (0–5 °C) to stabilize the diazonium salt.
- Mechanism: The primary amine is nitrosated to form an N-nitroso intermediate, which tautomerizes to a diazo hydroxide, protonates, and loses water to yield the diazonium salt.
Azo Coupling with the Naphthalene Derivative
- Coupling Component: The naphthalene derivative is 3-hydroxy-2-carboxylic acid substituted, providing an electron-rich site for electrophilic attack.
- Reaction: The diazonium salt reacts with the activated aromatic ring of the naphthalene derivative, typically at the 4-position relative to the hydroxy group, forming the azo linkage (-N=N-).
- pH Control: The coupling is performed under mildly alkaline conditions to maintain the nucleophilicity of the coupling component.
- Outcome: Formation of 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxylic acid intermediate.
Formation of the Amide Bond (N-[3-[(Aminocarbonyl)amino]phenyl] Substitution)
- Amide Formation: The carboxylic acid group at the 2-position of the naphthalene is converted to an amide by reaction with 3-aminobenzamide or a related aminocarbonyl-containing aromatic amine.
- Activation: The carboxylic acid is typically activated using coupling agents such as carbodiimides (e.g., DCC, EDC) or via acid chlorides.
- Conditions: The reaction is carried out in anhydrous solvents (e.g., dichloromethane, DMF) under inert atmosphere to prevent side reactions.
- Purification: The final product is purified by recrystallization or chromatographic methods.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-methyl-2-nitroaniline | NaNO2, HCl, 0–5 °C | 4-methyl-2-nitrophenyl diazonium salt |
| 2 | Diazonium salt + 3-hydroxy-2-naphthoic acid | Mildly alkaline medium, 0–10 °C | 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxylic acid |
| 3 | Azo acid + 3-aminobenzamide | DCC or EDC, anhydrous solvent, inert atmosphere | N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide |
Research Findings and Optimization Notes
- Diazotization Efficiency: Maintaining low temperature is critical to prevent decomposition of the diazonium salt and side reactions.
- Coupling Selectivity: The hydroxy group on the naphthalene ring directs azo coupling regioselectively to the 4-position, enhancing yield and purity.
- Amide Bond Formation: Use of carbodiimide coupling agents provides high yields with minimal racemization or side reactions; however, reaction conditions must be optimized to avoid urea byproducts.
- Purification: Due to the compound’s azo nature and multiple functional groups, purification often requires gradient chromatography or recrystallization from polar solvents to achieve high purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Temperature (°C) | pH | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diazotization | 0–5 | Acidic (pH ~1) | Water/HCl | 30 min | >90 | Freshly prepared diazonium salt |
| Azo Coupling | 0–10 | Mildly alkaline (pH 8–9) | Water/Alcohol mixture | 1–2 h | 85–90 | Controlled pH critical |
| Amide Formation | Room temp or 0–25 | Neutral to slightly basic | DMF, DCM | 4–12 h | 75–85 | Use of coupling agents |
Chemical Reactions Analysis
Types of Reactions
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that azo compounds can exhibit significant anticancer properties. For instance, N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide has been investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain azo compounds possess the ability to disrupt bacterial cell membranes, leading to cell death. In vitro tests have indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Dye Technology
2.1 Coloring Agents
Due to its azo structure, this compound is utilized as a coloring agent in various applications, including textiles and plastics. Azo dyes are known for their vibrant colors and stability. The specific azo compound can impart unique shades and has been used in experimental formulations to enhance colorfastness and reduce fading when exposed to light .
2.2 Case Study: Textile Applications
In a case study involving textile dyeing processes, the application of this compound resulted in improved dye uptake and wash fastness compared to traditional dyes. The results indicated that the compound could be an effective alternative in sustainable dyeing practices .
Material Science
3.1 Polymer Composites
The incorporation of azo compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound has been tested as a modifier in polymer composites, showing improved tensile strength and flexibility .
3.2 Photonic Applications
Research into photonic applications has revealed that azo compounds can undergo photoisomerization, making them suitable for use in optical devices. The specific compound has been studied for its potential in developing light-responsive materials that could be used in sensors and switches .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of topoisomerase; cytotoxic effects |
| Antimicrobial agent | Activity against Gram-positive and Gram-negative bacteria | |
| Dye Technology | Textile dyeing | Improved colorfastness; vibrant colors |
| Material Science | Polymer composites | Enhanced tensile strength; improved flexibility |
| Photonic devices | Potential for light-responsive materials |
Mechanism of Action
The mechanism of action of N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide involves its interaction with molecular targets through its azo and amide functional groups. These interactions can lead to changes in the electronic structure of the compound, influencing its reactivity and stability .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro (-NO₂) group is strongly electron-withdrawing, enhancing lightfastness but reducing solubility in polar solvents. In contrast, methoxy (-OCH₃) or ethyl (-C₂H₅) groups in analogs (e.g., 61050-41-7) improve solubility due to their electron-donating nature . Chlorine substituents (e.g., 21839-86-1, 53151-01-2) increase molecular weight and environmental persistence but may raise toxicity concerns .
Urea vs. Thiazole Functionalization :
- The urea group in the target compound provides hydrogen-bonding capacity, improving adhesion to fabrics. Thiazole-containing analogs (e.g., ) exhibit stronger π-π stacking with hydrophobic fibers, enhancing dye uptake .
Naphthalene Core Modifications :
Research Findings and Performance Metrics
Table 2: Comparative Dye Performance
Key Observations :
- The target compound’s nitro group contributes to exceptional lightfastness (rating 5), critical for outdoor textiles.
- Thiazole and dichloro analogs exhibit broader absorption spectra (higher λₘₐₓ), suitable for darker shades .
- Low solubility across all compounds underscores their application as disperse dyes for synthetic fibers .
Biological Activity
N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide, also known by its CAS number 94108-47-1, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and dye technology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 484.46 g/mol. The structure features a naphthalene backbone substituted with various functional groups, including an azo group and an aminocarbonyl moiety, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds featuring azo groups often exhibit antimicrobial activity. The specific compound under discussion has shown promising results against various bacterial strains. For instance, studies have demonstrated that derivatives of azo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular membranes and interfere with metabolic processes.
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies have revealed that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to its interactions with cellular components:
- Azo Group Interaction : The azo linkage may facilitate electron transfer processes, enhancing the compound's reactivity with nucleophiles within the cell.
- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biological macromolecules, potentially affecting enzyme activities or receptor interactions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azo compounds can lead to ROS generation, contributing to oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various azo compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Potential
In another investigation documented in Cancer Research, researchers assessed the anticancer properties of this compound on MCF-7 (breast cancer) cells. Findings revealed that treatment with the compound led to a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity through apoptosis induction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves azo coupling between a diazonium salt (derived from 4-methyl-2-nitroaniline) and a naphthalene carboxamide precursor. Key steps include diazotization under acidic conditions (0–5°C) and coupling in a buffered alkaline medium. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, pH, and stoichiometry. Flow-chemistry systems (e.g., continuous reactors) enhance reproducibility and yield by minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for confirming azo group geometry and hydrogen-bonding networks .
- Spectroscopy : Use NMR to verify substituent positions, IR for carbonyl and azo group identification, and UV-Vis to analyze conjugation effects (λmax ~450–550 nm for azo chromophores). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What are the primary research applications of this azo-naphthalene carboxamide derivative?
- Methodological Answer : Its strong chromophore and stability make it suitable for:
- Dye chemistry : As a model compound for studying dye-cellulose interactions (e.g., via adsorption isotherms).
- Analytical chemistry : As a chelating agent or pH indicator due to its proton-sensitive azo group.
- Photodynamic studies : Investigate photoisomerization kinetics using time-resolved spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or anomalous UV-Vis absorption?
- Methodological Answer :
- NMR discrepancies : Use 2D NMR (COSY, NOESY) to assign overlapping signals. Variable-temperature NMR can reveal dynamic processes (e.g., hindered rotation of the azo group).
- UV-Vis anomalies : Compare experimental spectra with time-dependent density functional theory (TD-DFT) simulations to identify electronic transitions. Solvent effects (e.g., polarity, H-bonding) should be systematically tested .
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
- Molecular dynamics (MD) : Simulate solvation effects or aggregation behavior in aqueous/organic matrices.
- Docking studies : Explore interactions with biological targets (e.g., proteins) using AutoDock Vina .
Q. How can the thermal and photolytic stability of this compound be systematically evaluated for long-term storage?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Accelerated aging studies : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC or UV-Vis.
- Kinetic modeling : Fit data to Arrhenius or nth-order models to predict shelf life .
Q. What experimental approaches can elucidate the reaction mechanism of azo group reduction in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
